2-Bromo-5-(3-chlorophenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one
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Overview
Description
2-Bromo-5-(3-chlorophenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one is a compound belonging to the class of thiazole derivatives. Thiazole is a core structural motif present in a wide range of natural products and synthetic compounds, known for their diverse biological activities
Preparation Methods
The synthesis of 2-Bromo-5-(3-chlorophenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one typically involves the reaction of hydrazonoyl halides with appropriate thioamide precursors. The reaction is usually carried out in ethanol with triethylamine as a base
Chemical Reactions Analysis
2-Bromo-5-(3-chlorophenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thioether using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Scientific Research Applications
2-Bromo-5-(3-chlorophenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(3-chlorophenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular pathways and targets are still under investigation, but docking studies have shown that similar compounds can bind to active sites of enzymes involved in quorum sensing in bacteria .
Comparison with Similar Compounds
2-Bromo-5-(3-chlorophenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one can be compared with other thiazole derivatives such as:
5-Bromo-4-fluorobenzo[d]thiazol-2-amine: This compound has a similar thiazole core but differs in its substituents, leading to different biological activities.
2-Bromo-5-chlorobenzonitrile: Another related compound with different functional groups, used in various chemical syntheses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H9BrClNOS |
---|---|
Molecular Weight |
342.64 g/mol |
IUPAC Name |
2-bromo-5-(3-chlorophenyl)-5,6-dihydro-4H-1,3-benzothiazol-7-one |
InChI |
InChI=1S/C13H9BrClNOS/c14-13-16-10-5-8(6-11(17)12(10)18-13)7-2-1-3-9(15)4-7/h1-4,8H,5-6H2 |
InChI Key |
RRXZRPFPKDQJOS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)C2=C1N=C(S2)Br)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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